molecular formula C6H5ClKNS B6271328 potassium (2-chloro-6-methylpyridin-3-yl)sulfanide CAS No. 2680534-47-6

potassium (2-chloro-6-methylpyridin-3-yl)sulfanide

Cat. No.: B6271328
CAS No.: 2680534-47-6
M. Wt: 197.7
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Description

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for catalysis, organic synthesis, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-chloro-6-methylpyridin-3-yl)sulfanide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives. These products have diverse applications in organic synthesis and pharmaceutical development.

Scientific Research Applications

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium (2-chloro-6-methylpyridin-3-yl)sulfanide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions are crucial for its applications in catalysis, organic synthesis, and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (2-chloro-6-methylpyridin-3-yl)thiolate
  • Potassium (2-chloro-6-methylpyridin-3-yl)sulfinate
  • Potassium (2-chloro-6-methylpyridin-3-yl)sulfonate

Uniqueness

Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2680534-47-6

Molecular Formula

C6H5ClKNS

Molecular Weight

197.7

Purity

92

Origin of Product

United States

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